7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a triazolopyrimidine derivative characterized by a morpholino group at the 2-position, an amino group at the 7-position, and a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₀H₁₂N₆O₃, with a molecular weight of 264.25 g/mol, and it is registered under CAS number 113967-72-9 . The morpholino substituent, a six-membered ring containing one oxygen and one nitrogen atom, is expected to enhance solubility and modulate electronic properties, while the carboxylic acid group may facilitate interactions with biological targets through hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
7-amino-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c11-7-6(8(17)18)5-12-9-13-10(14-16(7)9)15-1-3-19-4-2-15/h5H,1-4,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJYBIPYTIQUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=C(C=NC3=N2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144315 | |
| Record name | 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-72-9 | |
| Record name | 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113967-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid can be achieved through a microwave-mediated, catalyst-free method. This involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that could be adapted for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. It exhibits activity against various enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly for its anti-inflammatory and anticancer properties. It has shown promise in preclinical studies as an inhibitor of key enzymes involved in inflammation and cancer progression .
Industry: In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes. Its applications in catalysis and material science are being investigated.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase-2 (COX-2) and various kinases. By binding to the active sites of these enzymes, it prevents their normal function, thereby reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Triazolopyrimidine Derivatives
† Hypothesized based on structural similarity to compounds.
Key Comparative Insights
Substituent Effects on Activity
- 2-Position Modifications: The morpholino group in the target compound may offer superior solubility and metabolic stability compared to thioether (e.g., benzylthio in ) or aryl (e.g., 4-isopropoxyphenyl in ) groups. Morpholino’s electron-rich nitrogen and oxygen atoms could enhance binding to polar enzyme active sites, similar to sulfonyl groups in antifungal derivatives . Thioether-linked compounds (e.g., ) exhibit strong antiviral and herbicidal activities but may suffer from oxidation susceptibility, unlike the stable morpholino moiety.
6-Carboxylic Acid Group :
- 7-Amino vs.
Q & A
Q. What are the common synthetic routes for preparing 7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminotriazole derivatives with β-oxo esters or α,β-unsaturated ketones. For example:
- Route 1 : Refluxing 3-aminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid yields triazolo[1,5-a]pyrimidine carboxylate precursors, which can be hydrolyzed to the carboxylic acid .
- Route 2 : Fusion of aminotriazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) produces substituted triazolo[1,5-a]pyrimidines. Cooling and crystallization in ethanol enhance purity (yields ~70%) .
Key Factors : Solvent choice (e.g., DMF vs. acetic acid), reaction time (3–6 hours), and post-reaction purification (e.g., methanol washing, recrystallization) critically affect yield and purity.
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1,700 cm⁻¹, N-H deformation at ~1,600 cm⁻¹) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon frameworks (e.g., morpholino carbons at δ 45–55 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 533 for a related triazolopyrimidine) .
Cross-referencing with literature data ensures structural validation .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design and optimization of novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict reactivity and regioselectivity. For example:
- Reaction Path Search : Tools like GRRM or AFIR model transition states to identify energetically favorable pathways for cyclocondensation reactions .
- Machine Learning : Analyzes experimental datasets (e.g., yields, solvent effects) to optimize reaction parameters (temperature, stoichiometry) .
These methods reduce trial-and-error experimentation by >50% in early-stage development .
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) by analyzing peak splitting at different temperatures .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons adjacent to morpholino groups) .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation acceptable) .
Q. How do variations in substituents on the triazolo[1,5-a]pyrimidine core affect biological activity, based on SAR studies?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (Cl, CN) : Enhance binding affinity to targets like cannabinoid receptors (CB2) by increasing dipole interactions .
- Morpholino Substitutents : Improve solubility and pharmacokinetics via hydrogen bonding with solvent or biological membranes .
- Arylazo Groups : Modulate π-π stacking with aromatic residues in enzyme active sites, as shown in pyrazolo[1,5-a]pyrimidine derivatives .
Systematic substitution at positions 2 and 7 is recommended for optimizing activity .
Q. What experimental designs are recommended for optimizing reaction parameters in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) methodologies:
- Factorial Design : Tests variables (temperature, solvent, catalyst loading) simultaneously to identify interactions (e.g., solvent polarity × reaction time) .
- Response Surface Methodology (RSM) : Models non-linear relationships between parameters (e.g., reflux time vs. yield) to pinpoint optima .
For example, a 3² factorial design reduced the number of trials by 40% in a triazolopyrimidine synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
